
N-(3-chloro-4-methoxyphenyl)-2-(1-naphthyloxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-methoxyphenyl)-2-(1-naphthyloxy)acetamide, also known as NM-2201, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential applications in research. It was first synthesized in 2012 and has since been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic uses.
作用機序
N-(3-chloro-4-methoxyphenyl)-2-(1-naphthyloxy)acetamide acts as a potent agonist of the cannabinoid receptors in the brain, specifically the CB1 receptor. This results in the activation of various signaling pathways involved in the regulation of physiological processes such as pain perception, appetite, and mood. Additionally, N-(3-chloro-4-methoxyphenyl)-2-(1-naphthyloxy)acetamide has been shown to modulate the activity of other neurotransmitter systems in the brain, such as the dopamine and serotonin systems, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
N-(3-chloro-4-methoxyphenyl)-2-(1-naphthyloxy)acetamide has been shown to produce a range of biochemical and physiological effects in animal models. It has been shown to reduce pain sensitivity in rats, suggesting its potential use as an analgesic. Additionally, N-(3-chloro-4-methoxyphenyl)-2-(1-naphthyloxy)acetamide has been shown to reduce anxiety-like behavior in mice, suggesting its potential use as an anxiolytic. However, further research is needed to fully understand the biochemical and physiological effects of N-(3-chloro-4-methoxyphenyl)-2-(1-naphthyloxy)acetamide.
実験室実験の利点と制限
One of the main advantages of N-(3-chloro-4-methoxyphenyl)-2-(1-naphthyloxy)acetamide for lab experiments is its potency and selectivity for the cannabinoid receptors in the brain. This allows researchers to investigate the specific effects of cannabinoid receptor activation on various physiological processes. However, one limitation of N-(3-chloro-4-methoxyphenyl)-2-(1-naphthyloxy)acetamide is its potential for abuse and dependence, which may limit its use in certain research settings.
将来の方向性
There are several potential future directions for research involving N-(3-chloro-4-methoxyphenyl)-2-(1-naphthyloxy)acetamide. One area of interest is its potential use as a therapeutic agent in the treatment of chronic pain, anxiety, and depression. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(3-chloro-4-methoxyphenyl)-2-(1-naphthyloxy)acetamide, as well as its potential for abuse and dependence. Overall, N-(3-chloro-4-methoxyphenyl)-2-(1-naphthyloxy)acetamide has shown promise as a research tool for investigating the role of the cannabinoid receptors in the brain and its potential therapeutic applications.
合成法
N-(3-chloro-4-methoxyphenyl)-2-(1-naphthyloxy)acetamide is synthesized through a multistep process involving the reaction of 1-naphthol with 2-chloroacetyl chloride, followed by the reaction of the resulting intermediate with 3-chloro-4-methoxyaniline. The final product is purified through chromatography and recrystallization techniques to obtain a high-purity compound.
科学的研究の応用
N-(3-chloro-4-methoxyphenyl)-2-(1-naphthyloxy)acetamide has been used in various studies to investigate its potential applications in the field of neuroscience. It has been shown to interact with the cannabinoid receptors in the brain, which are involved in regulating various physiological processes such as pain sensation, appetite, and mood. As such, N-(3-chloro-4-methoxyphenyl)-2-(1-naphthyloxy)acetamide has been studied for its potential therapeutic applications in the treatment of chronic pain, anxiety, and depression.
特性
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-naphthalen-1-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3/c1-23-18-10-9-14(11-16(18)20)21-19(22)12-24-17-8-4-6-13-5-2-3-7-15(13)17/h2-11H,12H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPZFVGICMSHKCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)COC2=CC=CC3=CC=CC=C32)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methoxyphenyl)-2-(naphthalen-1-yloxy)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-methoxy-N-(3-methylphenyl)-8H-indeno[1,2-d][1,3]thiazol-2-amine](/img/structure/B5878756.png)
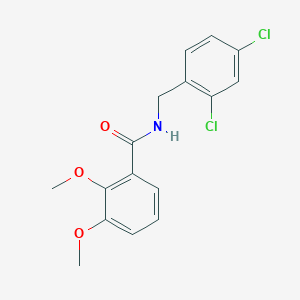
![5-{[(3-methoxyphenyl)amino]methylene}-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5878775.png)
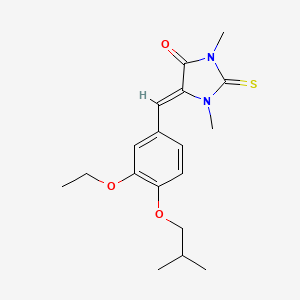
![2-methyl-3-[(2-phenylethyl)amino]-2-cyclopenten-1-one](/img/structure/B5878788.png)
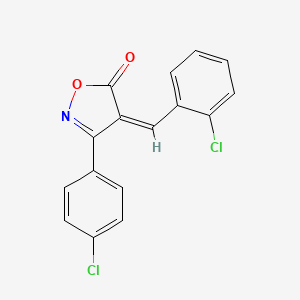
![2-[2-(1-naphthyloxy)ethyl]-2H-1,2,3-benzotriazole](/img/structure/B5878793.png)
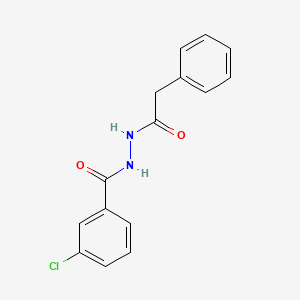
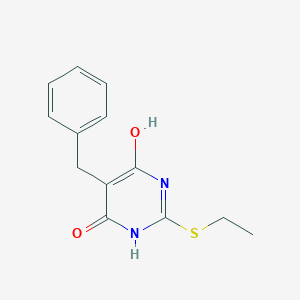
![3-{5-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5878814.png)
![N'-[(3-chlorobenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5878817.png)
![N-[2-(2-furoylamino)benzoyl]-beta-alanine](/img/structure/B5878823.png)

